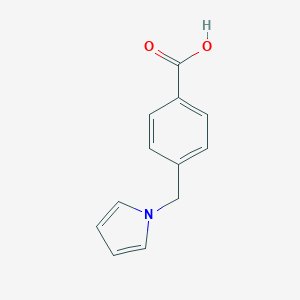

4-(1H-pyrrol-1-ylmethyl)benzoic acid

描述

Structure

2D Structure

属性

IUPAC Name |

4-(pyrrol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJRENXLDBXRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359295 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137025-10-6 | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrrol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Procedure

The methyl ester (196 mg, 0.91 mmol) is suspended in 1 M sodium hydroxide (10.0 mL, 10.0 mmol) and stirred at 20°C for 24 hours . To ensure complete hydrolysis, 2.0 mL of dioxane is added, and the mixture is stirred for an additional 72 hours . The reaction is quenched by adjusting the pH to 1 using 1 M HCl , precipitating the product as white needles.

Key Parameters:

| Parameter | Value |

|---|---|

| Substrate | Methyl 4-(pyrrol-1-ylmethyl)benzoate |

| Base | 1 M NaOH |

| Solvent | Water/dioxane (5:1 v/v) |

| Temperature | 20°C |

| Total Reaction Time | 96 hours |

| Yield | 94% |

Mechanistic Insights

The hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of the intermediate releases methanol and generates the benzoate anion, which is protonated upon acidification to yield the carboxylic acid.

Alternative Pathways and Intermediate Exploration

While the methyl ester hydrolysis remains the gold standard, alternative precursors and routes have been explored:

Direct Functionalization of Benzoic Acid

No published methods describe the direct introduction of the pyrrol-1-ylmethyl group onto benzoic acid. Theoretical approaches could involve:

-

Friedel-Crafts alkylation of pyrrole with 4-(bromomethyl)benzoic acid.

-

Mitsunobu reaction between pyrrole and 4-(hydroxymethyl)benzoic acid.

These routes remain hypothetical due to challenges in regioselectivity and functional group compatibility.

Optimization and Scalability

The reported method’s high yield (94%) is attributed to:

-

Prolonged reaction time : Ensures complete hydrolysis of the ester.

-

Dioxane co-solvent : Enhances substrate solubility without inhibiting the base.

-

Mild temperature : Prevents decarboxylation or pyrrole ring degradation.

Scalability Considerations:

-

Batch size : The procedure has been validated at 0.91 mmol scale; linear scalability is anticipated.

-

Work-up : Acidification to pH 1 ensures quantitative precipitation, simplifying purification.

Characterization and Quality Control

The product is rigorously characterized to confirm identity and purity:

Spectroscopic Data

化学反应分析

Types of Reactions

4-(1H-pyrrol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

科学研究应用

Pharmaceutical Applications

The compound's potential in medicinal chemistry is noteworthy due to the biological significance of pyrrole derivatives. Research has indicated that compounds containing pyrrole rings exhibit various pharmacological properties, including:

- Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that 4-(1H-pyrrol-1-ylmethyl)benzoic acid and its derivatives may interact with biological targets involved in pain pathways .

- Antimicrobial Properties : Analogous compounds have shown antibacterial activities against Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis .

- Anticancer Potential : The pyrrole moiety is prevalent in numerous bioactive molecules, indicating that derivatives of this compound may exhibit anticancer activities .

Case Study: Synthesis and Activity Evaluation

A study synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, which were evaluated for their antibacterial and antitubercular activities. Some compounds demonstrated significant efficacy against bacterial strains, indicating the therapeutic potential of pyrrole-based structures .

Material Science Applications

The unique properties of this compound have prompted exploration in material science. Its rigidity and functionality make it suitable for:

作用机制

The mechanism of action of 4-(1H-pyrrol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring and benzoic acid moiety can interact with enzymes, receptors, and other biomolecules, influencing various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

4-(3-Chloroanilino)benzoic Acid

- Structure: Features a 3-chloroanilino group (aromatic amine with chlorine substituent) instead of pyrrol-1-ylmethyl.

- Synthesis : Prepared via Buchwald-Hartwig coupling, yielding a twisted conformation (dihedral angle: 34.66°) and acid-acid dimer formation via O–H···O hydrogen bonds .

- Biological Activity : Acts as a selective inhibitor of AKR1C2/3 enzymes, showing promise in prostate cancer therapy .

- Key Differences: The chloro-aniline group introduces stronger electronegativity and hydrogen-bond donor capacity compared to pyrrole. Higher steric hindrance due to the planar aromatic amine vs. the non-planar pyrrole-methyl linker.

4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

- Structure : Substitutes pyrrole with pyrazole (two adjacent nitrogen atoms).

- Properties :

- Applications : Used in drug discovery for kinase inhibition and as a ligand in coordination chemistry .

- Key Differences :

- Pyrazole’s higher polarity increases aqueous solubility but may reduce membrane permeability compared to pyrrole.

- Pyrazole’s resonance stabilization alters acidity and electronic distribution.

4-(1H-Pyrrol-1-yl)benzohydrazide

- Structure : Replaces the carboxylic acid with a hydrazide group (–CONHNH2).

- Properties: Increased hydrogen-bond donor capacity due to hydrazide. Reduced acidity (pKa ~6–8) compared to benzoic acid derivatives.

- Applications : Explored as a precursor for heterocyclic scaffolds in medicinal chemistry .

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid

- Structure : Incorporates bromo and nitro substituents on the pyrazole ring.

- Properties :

- Applications: Potential use in radiopharmaceuticals or as a halogenated probe in chemical biology.

Acidity and Solubility

- 4-(1H-Pyrrol-1-ylmethyl)benzoic acid : Predicted pKa ~4.2; moderate solubility in polar solvents due to carboxylic acid and pyrrole’s moderate polarity.

- Pyrazole analog : Similar pKa but higher aqueous solubility due to pyrazole’s dual nitrogen atoms .

- Chloroanilino analog: Lower solubility due to hydrophobic chlorine and planar aromatic structure .

Hydrogen-Bonding and Crystal Packing

Toxicity Predictions (QSTR Models)

生物活性

4-(1H-Pyrrol-1-ylmethyl)benzoic acid, with a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol, is an organic compound characterized by a benzoic acid moiety substituted with a pyrrol-1-ylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities arising from the unique combination of functionalities from both the pyrrole and benzoic acid structures.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes and receptors involved in critical signaling pathways. While specific literature detailing its mechanism is limited, preliminary studies suggest that it may interact with targets associated with pain pathways and inflammatory responses.

Key Mechanisms

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have shown potent inhibitory activity against FGFRs, which are involved in processes like cell proliferation and angiogenesis. Although direct evidence for this compound's action on FGFRs is not yet established, the structural similarities suggest potential interactions.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antibacterial and antitubercular activities. For instance, a study synthesized various hydrazide analogs from this compound, which were evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. Some derivatives showed promising results, indicating the potential for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that compounds related to this compound can inhibit the proliferation of cancer cell lines, such as breast cancer cells (4T1). These studies suggest that the compound may induce apoptosis through mechanisms similar to those observed in FGFR inhibition.

Case Studies and Experimental Results

A comprehensive analysis of the biological activity of this compound includes several experimental findings:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Study 1 | This compound derivatives | Antibacterial | Significant activity against Gram-positive bacteria |

| Study 2 | Analog compounds | Antitubercular | Effective against Mycobacterium tuberculosis H37Rv strain |

| Study 3 | Related compounds | Cytotoxicity | Inhibition of breast cancer cell proliferation |

These findings indicate that while direct studies on this compound are sparse, its structural analogs exhibit considerable biological activities that warrant further investigation.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains largely unexplored. However, the low molecular weight and structural characteristics suggest favorable properties for absorption and distribution within biological systems. Understanding its bioavailability will be crucial for assessing its therapeutic potential.

Future Directions

The exploration of this compound's biological activity should focus on:

- Detailed Mechanistic Studies : Investigating specific interactions with biological targets to elucidate its mechanism of action.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Derivatives Synthesis : Developing new analogs to enhance biological activity and reduce potential side effects.

常见问题

Q. What are the optimal synthetic routes for 4-(1H-pyrrol-1-ylmethyl)benzoic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzoic acid derivatives functionalized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-(chloromethyl)benzoic acid with 1H-pyrrole in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours to form the pyrrole-methyl linkage .

- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .

Key Parameters :

| Reaction Condition | Value |

|---|---|

| Temperature | 80°C |

| Solvent | DMF |

| Reaction Time | 12 h |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR in DMSO-d₆ to confirm the methylene bridge (δ ~5.2 ppm for –CH₂–) and aromatic protons (δ 7.2–8.2 ppm) .

- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and pyrrole ring vibrations at 3100–2900 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) using single-crystal diffraction data .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .

- Analysis : Correlate HOMO localization on the pyrrole ring with nucleophilic reactivity. Compare experimental FT-IR and NMR data with DFT-simulated spectra to validate accuracy .

Example Results :

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 3.8 Debye |

Q. How can substituent effects on biological activity be systematically investigated?

- Methodological Answer :

- Design : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) groups on the benzoic acid or pyrrole moiety .

- Testing : Evaluate antimicrobial activity via broth microdilution (MIC assays against Acinetobacter baumannii), comparing IC₅₀ values .

Data Interpretation :

| Derivative | MIC (µg/mL) |

|---|---|

| Parent Compound | 16 |

| –NO₂ Substituent | 8 |

| –OCH₃ Substituent | 32 |

Q. What experimental strategies are recommended for studying cytochrome P450 interactions?

- Methodological Answer :

- Binding Assays : Perform UV-Vis titration with CYP199A4 to measure type-II spectral shifts (λmax ~425 nm for ferrous-CO complexes) .

- Metabolic Profiling : Use LC-MS to identify oxidation products (e.g., hydroxylated metabolites) after NADH/O₂ incubation .

Key Metrics :

| Parameter | Value |

|---|---|

| Binding Constant (Kd) | 1.5 ± 0.2 µM |

| Turnover Number | 12 min⁻¹ |

Q. How can this compound be utilized in proteomics research?

- Methodological Answer :

- Protein Interaction Studies : Functionalize the carboxylic acid group with NHS esters to create probes for pull-down assays .

- Mass Spectrometry : Use isotopic labeling (e.g., SILAC) coupled with LC-MS/MS to identify binding partners in cell lysates .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between similar derivatives be resolved?

- Methodological Answer :

- Control Experiments : Verify compound purity via HPLC and confirm stereochemistry (if applicable) using chiral columns .

- Structural-Activity Modeling : Employ QSAR models to differentiate steric/electronic effects versus assay variability .

Tables for Key Findings

Table 1 : Comparative Antimicrobial Activity of Derivatives

| Derivative Structure | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| 4-(3-Fluorophenyl variant) | 8 | A. baumannii | |

| 4-(4-Methoxyphenyl variant) | 32 | Staphylococcus aureus |

Table 2 : DFT-Calculated Properties vs. Experimental Data

| Property | DFT Value | Experimental Value |

|---|---|---|

| C=O Stretching (cm⁻¹) | 1685 | 1680 |

| H NMR Shift (CH₂) | 5.3 ppm | 5.2 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。